molecular formula C22H20N4O3S B14936426 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B14936426
M. Wt: 420.5 g/mol
InChI Key: ZOHMYJHYNUREON-UHFFFAOYSA-N
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Description

Compound Overview: N-[(2E)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetically designed organic molecule featuring a hybrid architecture combining isoindole-1,3-dione and 1,3,4-thiadiazole pharmacophores. This structural combination is of significant interest in advanced medicinal chemistry and materials science research. The presence of the thiadiazole ring, a known privileged scaffold in bioactive molecules, suggests potential for diverse biological interactions. Potential Research Applications & Value: Compounds with similar structural motifs, such as fused heterocyclic systems, are frequently investigated for their antimicrobial and antifungal properties . The molecule's complex structure also makes it a candidate for exploration in cancer research , particularly as a potential enzyme inhibitor or modulator of protein-protein interactions. Beyond biological applications, its rigid, multi-heterocyclic core may be valuable in the development of specialty chemicals or functional materials. Handling & Compliance: This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H20N4O3S/c1-13(2)12-26-20(28)16-9-8-15(11-17(16)21(26)29)19(27)23-22-25-24-18(30-22)10-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,23,25,27)

InChI Key

ZOHMYJHYNUREON-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiadiazole derivative with an isoindole derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the benzyl moiety.

Scientific Research Applications

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Differences:

Electronic Configuration : The (2E)-imine geometry, confirmed via X-ray crystallography in analogous compounds (e.g., ), likely stabilizes the molecule against tautomerization .

Characterization Techniques:

  • X-ray Crystallography : Critical for confirming the (E)-configuration of the imine bond, as demonstrated in structurally related hydrazinecarboxamides . SHELX software () is widely used for such analyses .
  • Spectroscopy : IR and MS data (e.g., carbonyl stretches at 1638–1690 cm⁻¹ in 4g) align with the target compound’s expected functional groups .

Physicochemical Comparisons:

Property Target Compound 4g 4h
Molecular Weight ~450–470 g/mol (estimated) 392.48 g/mol 426.93 g/mol
Melting Point Not reported 200°C Not reported
Lipophilicity (LogP) Higher (due to 2-methylpropyl) Moderate (aryl substituents) Moderate (aryl substituents)

Notes

Synthesis Challenges : The isoindole-dione system may require stringent anhydrous conditions to prevent hydrolysis.

Structural Confirmation : Single-crystal X-ray analysis (using SHELXL ) is essential to resolve stereochemical ambiguities.

Potential Applications: If bioactive, this compound could serve as a lead for antibacterial or anti-inflammatory agents, leveraging its hybrid thiadiazole-isoindole scaffold .

Biological Activity

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a thiadiazole ring and an isoindole moiety. The molecular formula is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S with a molecular weight of 408.5 g/mol. Its structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiadiazole ring enhances its reactivity and potential for binding to specific proteins involved in cellular pathways.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer effects. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression . A notable study reported that certain thiadiazole derivatives exhibited cytotoxic effects against breast cancer (MDA-MB-231) and colon cancer (HCT116) cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Thiadiazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating a possible therapeutic role in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a similar structure to this compound demonstrated significant inhibition zones compared to control groups .
  • Cytotoxicity Against Cancer Cells : In a comparative analysis of several thiadiazole derivatives, one compound showed IC50 values in the low micromolar range against MCF7 breast cancer cells, highlighting the importance of structural modifications in enhancing anticancer efficacy .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of cytokine levels

Q & A

Q. What are the established synthetic routes for this thiadiazolylidene derivative?

The compound can be synthesized via condensation reactions between substituted thiadiazole precursors and isoindole-carboxamide intermediates. A common method involves refluxing 2-aminothiazol-4(5H)-one derivatives with formyl-substituted isoindole-carboxylic acid analogs in acetic acid, catalyzed by sodium acetate (e.g., 3–5 hours under reflux) . For example, cyclization steps may require iodine and triethylamine in acetonitrile or DMF to form the thiadiazole core .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) functional groups .
  • NMR spectroscopy : ¹H NMR resolves proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, methylpropyl groups at δ 1.0–1.5 ppm). ¹³C NMR confirms sp² carbons in the thiadiazole ring (~160–170 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C₂₃H₂₁N₃O₃S: 419.13) .

Q. What purification methods ensure high compound purity?

Recrystallization from a DMF/acetic acid mixture is effective for removing unreacted starting materials . Column chromatography with silica gel (ethyl acetate/hexane gradients) can resolve polar byproducts .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic routes?

Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization steps, while AI-driven platforms (e.g., ICReDD’s reaction path search methods) screen optimal solvents, catalysts, and temperatures. These tools reduce trial-and-error experimentation by 30–50% . For instance, simulations might reveal that acetonitrile stabilizes intermediates better than DMF during iodine-mediated cyclization .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

  • Scenario : Discrepancies in ¹H NMR integration ratios.
  • Solution : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity between the benzyl and thiadiazole protons .
  • Scenario : Unexpected IR absorption near 1650 cm⁻¹.
  • Solution : Check for tautomeric forms (e.g., thione-thiol tautomerism) via variable-temperature NMR .

Q. What experimental designs improve reaction yield and selectivity?

  • DoE (Design of Experiments) : Vary molar ratios (1.0–1.2 equiv of formyl-substituted precursors) and reaction times (3–8 hours) to map yield trends .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reflux conditions dynamically .
  • Additive screening : Test bases (e.g., NaOAc vs. Et₃N) to suppress side reactions like hydrolysis .

Q. How to study the reaction kinetics of cyclization steps?

  • Stopped-flow UV-Vis : Monitor iodine-mediated cyclization in real-time (e.g., absorbance at 300 nm for sulfur elimination) .
  • Microreactor systems : Enhance mass transfer for exothermic steps, reducing side product formation .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity vs. computational predictions?

  • Hypothesis : Differences in binding pocket interactions due to unaccounted solvation effects.
  • Method : Re-run molecular docking with explicit solvent models (e.g., TIP3P water) and validate via SPR (surface plasmon resonance) binding assays .

Q. Why do synthetic yields vary between lab-scale and pilot-scale batches?

  • Root cause : Heat/mass transfer limitations in larger reactors.
  • Mitigation : Use flow chemistry to maintain consistent mixing and temperature gradients .

Methodological Resources

  • Synthetic protocols : Refer to reflux conditions in acetic acid with NaOAc .
  • Computational tools : ICReDD’s reaction path search algorithms , COMSOL Multiphysics for reactor simulations .
  • Safety : Adhere to lab regulations for handling iodine and acetic acid .

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